molecular formula C7H10N2 B8735538 1-Methyl-2-phenylhydrazine CAS No. 622-36-6

1-Methyl-2-phenylhydrazine

Cat. No.: B8735538
CAS No.: 622-36-6
M. Wt: 122.17 g/mol
InChI Key: DHLFKRNCGLBPRR-UHFFFAOYSA-N
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Description

1-Methyl-2-phenylhydrazine (CAS: 92304-54-6), often encountered as its hydrochloride salt, is a substituted hydrazine derivative with the molecular formula C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol . Structurally, it consists of a phenyl group attached to a hydrazine backbone with a methyl substituent at the 1-position. The compound exhibits a melting point of 160–161°C and requires storage under inert conditions at 2–8°C to maintain stability . Its synthesis typically involves alkylation or condensation reactions, though specific protocols are less documented compared to analogs like phenylhydrazine derivatives .

This compound hydrochloride is utilized as a medical intermediate, particularly in pharmaceutical research for constructing heterocyclic frameworks . However, it carries hazards (H302, H315, H319, H335) related to toxicity, skin irritation, and respiratory discomfort, necessitating stringent safety protocols during handling .

Properties

CAS No.

622-36-6

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-methyl-2-phenylhydrazine

InChI

InChI=1S/C7H10N2/c1-8-9-7-5-3-2-4-6-7/h2-6,8-9H,1H3

InChI Key

DHLFKRNCGLBPRR-UHFFFAOYSA-N

Canonical SMILES

CNNC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : 1-Methyl-2-phenylhydrazine differs from 1-methyl-1-phenylhydrazine in the placement of the methyl group on the hydrazine backbone, altering electronic and steric profiles .
  • Substituent Effects : Compared to p-tolylhydrazine hydrochloride, the methyl group on the phenyl ring (vs. hydrazine backbone) reduces basicity and influences solubility .
  • Functional Group Variation : 2-Phenylacetohydrazide replaces the hydrazine –NH–NH₂ group with a hydrazide (–CONHNH₂), enhancing hydrogen-bonding capacity .

This compound Hydrochloride

Synthesis likely involves methylating phenylhydrazine under controlled conditions, though explicit protocols are scarce. Indirect evidence suggests analogs are synthesized via alkylation or condensation .

Comparable Compounds:

Phenylhydrazine Derivatives: Synthesized via condensation of aldehydes/ketones with phenylhydrazine in acidic ethanol (e.g., 1-(naphthalen-1-ylmethylene)-2-phenylhydrazine) .

Hydrazides : Produced by reacting esters with hydrazine hydrate (e.g., 2-phenylacetohydrazide from ethyl acetate derivatives) .

Triazole-Hydrazine Hybrids : Formed via cyclocondensation, as seen in (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine .

Reactivity Insights :

  • The methyl group in this compound may sterically hinder nucleophilic attack at the hydrazine nitrogen, reducing reactivity compared to phenylhydrazine .
  • Hydrazides (e.g., 2-phenylacetohydrazide) exhibit higher polarity due to the carbonyl group, favoring applications in coordination chemistry .

Physicochemical and Toxicological Properties

Property This compound HCl Phenylhydrazine HCl 2-Phenylacetohydrazide
Molecular Weight (g/mol) 158.63 144.59 150.18
Melting Point (°C) 160–161 ~240–245 142–144
Solubility Moderate in polar solvents High in water High in DMF/ethanol
Toxicity (H-Statements) H302, H315, H319, H335 H301, H311, H331 H302, H312

Notable Trends:

  • Thermal Stability : Phenylhydrazine HCl and p-tolylhydrazine HCl have higher melting points (~240–250°C) due to stronger ionic interactions .
  • Toxicity: this compound’s hazards align with phenylhydrazine derivatives but are less acute than phenylhydrazine monohydrochloride (H301: fatal if swallowed) .

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